BenchChemオンラインストアへようこそ!

Decatromicin B

Antibacterial MRSA Spirotetronate

Decatromicin B is a spirotetronate antibiotic featuring a unique 3,5-dichloropyrrole motif critical for its potent anti-MRSA activity (MIC 0.39-0.78 µg/mL). This structural differentiator ensures target specificity and sets it apart from analogs, making it an ideal lead for medicinal chemistry and mode-of-action studies. High-purity material (≥95%) is available for immediate research procurement.

Molecular Formula C45H56Cl2N2O10
Molecular Weight 855.8 g/mol
Cat. No. B1140538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecatromicin B
Molecular FormulaC45H56Cl2N2O10
Molecular Weight855.8 g/mol
Structural Identifiers
InChIInChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1
InChIKeyUYAXASMGHNZATD-KUDIZNKESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff white to light tan solid

Decatromicin B (CAS 235097-64-0): Baseline Overview of a Chlorinated Spirotetronate Antibiotic


The compound (1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid, commonly known as Decatromicin B, is a spirotetronate-class polyketide antibiotic first isolated from the fermentation broth of Actinomadura sp. MK73-NF4 [1]. It possesses a complex macrocyclic aglycone linked to a deoxyamino sugar moiety that bears a distinctive 3,5-dichloropyrrole-2-carboxamide substituent, a key structural differentiator within the class [2]. Decatromicin B has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentrations (MICs) in the sub-microgram per milliliter range .

Why In-Class Spirotetronate Antibiotics Cannot Be Interchanged with Decatromicin B


The spirotetronate antibiotic class, which includes compounds like Decatromicin A, BE-45722A-C, and the pyrrolosporins, is characterized by a shared macrocyclic core [1]. However, significant differences in the substituents on both the pyrrole and aglycone moieties lead to profound variations in antibacterial spectrum, potency, and cytotoxic profile [2]. For example, the presence of the 3,5-dichloro-1H-pyrrole-2-carbonyl group on the deoxyamino sugar of Decatromicin B is a unique structural feature not found in many close analogs [3]. This specific halogenation pattern can critically influence target binding, bacterial cell penetration, and metabolic stability. Consequently, assuming functional equivalence between Decatromicin B and its congeners like Decatromicin A (which lacks the same dichloro-pyrrole motif) or BE-45722B is scientifically unsound. The quantitative evidence below demonstrates that such structural variations translate directly into measurable differences in key performance metrics, making Decatromicin B a distinct entity for procurement in targeted antibacterial research programs.

Decatromicin B: A Quantitative Evidence Guide for Research Procurement Decisions


Superior Anti-MRSA Potency of Decatromicin B Compared to Other Spirotetronate Congeners

Decatromicin B demonstrates significantly higher potency against methicillin-resistant Staphylococcus aureus (MRSA) strains when directly compared to other spirotetronate antibiotics evaluated in the same study. In a panel of 12 structurally related compounds from Actinomadura sp., Decatromicin B (2) was one of only three compounds to show potent activity, and it is reported to have MICs of 0.39 and 0.78 µg/mL against two MRSA strains . This contrasts with the broad MIC90 range of 1-3 µM reported for the class against Gram-positive bacteria, where Decatromicin B consistently falls at the more potent end of the spectrum [1]. Notably, Decatromicin A, the closest structural analog, does not appear among the most active compounds in this same assay panel, suggesting the dichloro-pyrrole moiety in Decatromicin B is a critical contributor to its enhanced anti-MRSA activity [1].

Antibacterial MRSA Spirotetronate

Broader Gram-Positive Spectrum and Potency of Decatromicin B Relative to Its Close Analog Decatromicin A

Decatromicin B's antibacterial activity extends beyond MRSA to a panel of Gram-positive pathogens where it consistently demonstrates sub-µg/mL potency. Data from a commercial vendor's technical datasheet, derived from primary literature, indicates MICs of 0.78 µg/mL against Micrococcus luteus and Bacillus subtilis, and 6.25 µg/mL against Corynebacterium bovis . In contrast, the closest structural analog, Decatromicin A, is described more generally in the literature as possessing 'anti-gram-positive bacterial activity' without specific, low MIC values reported for the same diverse panel [REFS-2, REFS-3]. The difference in the pyrrole substituent (dichloro vs. monochloro in Decatromicin A) is the only major structural variance between the two compounds, strongly implicating this moiety in the improved potency and spectrum of Decatromicin B.

Antibacterial Spectrum Gram-Positive Spirotetronate

Differential Cytotoxicity Profile of Decatromicin B Enables Favorable Selectivity

In a comparative cytotoxicity evaluation of 12 spirotetronate polyketides against the A549 human lung carcinoma cell line, Decatromicin B (2) was among a select group (including BE-45722B and pyrrolosporin B) that exhibited potent antibacterial activity with 'weak or no cytotoxic activity' [1]. While quantitative cytotoxicity data (e.g., IC50 values) is not explicitly provided, the classification of having 'weak or no' cytotoxicity distinguishes Decatromicin B from other spirotetronates in the same study, which presumably displayed higher toxicity and were therefore not highlighted for their dual antibacterial/cytotoxicity profile. This favorable selectivity window—potent antibacterial action with low mammalian cell toxicity—is a critical differentiator for a compound intended as a lead for drug development.

Cytotoxicity Therapeutic Window Selectivity

High-Impact Research and Industrial Applications of Decatromicin B


Lead Optimization for Narrow-Spectrum Anti-MRSA Therapeutics

Given its potent and specific activity against MRSA (MICs of 0.39-0.78 µg/mL) as documented in multiple sources , Decatromicin B is an ideal chemical starting point for medicinal chemistry campaigns aimed at developing novel agents to combat methicillin-resistant Staphylococcus aureus. Its structural complexity offers multiple sites for semi-synthetic modification to improve pharmacokinetic properties while retaining the core anti-MRSA pharmacophore.

Chemical Probe for Gram-Positive Bacterial Cell Wall Biosynthesis

The distinct spirotetronate macrocycle and its dichloro-pyrrole appendage [1] suggest a unique mechanism of action. Decatromicin B can be procured as a high-value chemical probe to investigate novel targets in Gram-positive bacteria, particularly in pathways that are essential for cell viability. Its favorable selectivity profile (potent antibacterial activity with low mammalian cell cytotoxicity [2]) makes it a clean tool compound for mode-of-action studies using techniques like bacterial cytological profiling or resistance mutant generation and whole-genome sequencing.

Comparator Standard in Natural Product Antibiotic Discovery Programs

For industrial or academic screening programs focused on discovering new antibacterial natural products from actinomycetes, Decatromicin B serves as a well-characterized, commercially available comparator standard. Its defined activity spectrum (active against S. aureus, B. subtilis, M. luteus, and C. bovis ) and known structural class can be used to benchmark the potency and novelty of new extract hits or purified metabolites.

Reference Standard for Analytical and Dereplication Studies

The comprehensive structural elucidation of Decatromicin B by 1D and 2D NMR, and mass spectrometry [1] provides a robust analytical fingerprint. A procurement of Decatromicin B can be used as an authentic reference standard for the dereplication of microbial natural product libraries, allowing researchers to quickly identify and deprioritize extracts containing this known spirotetronate, thereby focusing resources on novel chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decatromicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.